5-(Methoxycarbonyl)oxolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxycarbonyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCEGGPAKMDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 5 Methoxycarbonyl Oxolane 2 Carboxylic Acid
De Novo Synthesis of the Oxolane Core
The formation of the tetrahydrofuran (B95107) ring is the cornerstone of any de novo synthesis. A variety of robust methods have been developed, each with specific advantages depending on the available starting materials and desired substitution patterns.
One of the most classical and direct methods is the intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis. This involves an acyclic precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate) at the appropriate positions, which cyclizes upon treatment with a base. nih.gov For the synthesis of a 2,5-disubstituted oxolane, this would typically involve the cyclization of a substituted 1,4-diol derivative.
Other significant strategies include:
Intramolecular additions to epoxides: The ring-opening of an epoxide by a tethered alcohol nucleophile is a powerful and stereospecific method for forming tetrahydrofuran rings. nih.gov
Oxidative cyclization of unsaturated alcohols: Alkenols can be cyclized in the presence of an oxidizing agent. For example, γ-hydroxy alkenes can undergo palladium-catalyzed reactions with aryl bromides to form both a C-C and a C-O bond, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
Metal-catalyzed reactions of diazo compounds: Rhodium-catalyzed reactions involving carbonyl ylides generated from diazo compounds can undergo cycloaddition to form the oxolane ring. nih.gov
Prins-Pinacol Cascade: Lewis acid-mediated Prins cyclization of a homoallylic alcohol with an aldehyde can initiate a cascade reaction, culminating in a pinacol (B44631) rearrangement to yield 3-acyl tetrahydrofuran derivatives. nih.gov
A comparison of common cyclization strategies is presented below.
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Advantages |
| Intramolecular SN2 | Haloalcohol, Sulfonate ester | Base (e.g., NaH) | Direct, reliable |
| Epoxide Ring Opening | Epoxy-alcohol | Acid or Base catalyst | High stereospecificity |
| Reductive Cyclization | 1,6-Enyne | FeCl₂, Et₂Zn, MgBr₂ | Forms complex structures |
| Oxidative Cyclization | Alkenol | Pd catalyst, oxidant | Forms C-C and C-O bonds |
| [3+2] Annulation | Cyclopropane, Aldehyde | Lewis Acid (e.g., Sn(OTf)₂) | Convergent, builds complexity |
A highly plausible de novo route to 5-(methoxycarbonyl)oxolane-2-carboxylic acid involves the modification of a symmetric, readily available heterocyclic precursor like 2,5-furandicarboxylic acid (FDCA), which is derivable from biomass. The synthesis can be envisioned in three key steps:
Selective Mono-esterification: Starting with 2,5-furandicarboxylic acid, a selective mono-esterification is performed. This can be achieved by reacting FDCA with one equivalent of methanol (B129727) under acidic conditions or by forming the diester and then selectively hydrolyzing one ester group back to the carboxylic acid. A similar selective saponification is used in the synthesis of the thiophene (B33073) analogue of the target molecule. nih.gov This step yields 5-(methoxycarbonyl)furan-2-carboxylic acid.
Furan (B31954) Ring Hydrogenation: The aromatic furan ring is then reduced to the saturated oxolane ring. The hydrogenation of furan rings to tetrahydrofurans while preserving carboxylic acid groups is well-documented and can be achieved with high selectivity using palladium catalysts. d-nb.info This transformation converts 5-(methoxycarbonyl)furan-2-carboxylic acid directly into the target compound, this compound.
This strategy is efficient as it builds upon a symmetrical, easily accessible starting material and utilizes selective derivatization and reduction steps to install the required functional groups and the saturated oxolane core.
Stereoselective Synthesis of this compound Isomers
The target molecule possesses two stereocenters at positions C2 and C5. Therefore, controlling the absolute and relative stereochemistry is crucial for synthesizing specific isomers. Stereoselective synthesis aims to produce a single desired stereoisomer out of multiple possibilities.
The chiral pool approach utilizes enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of the target molecule, L-glutamic acid is an ideal precursor as it is inexpensive, readily available in high enantiomeric purity, and contains a carboxylic acid that can become the C2-substituent of the oxolane ring. mdpi.comuh.edu
A common strategy involves the conversion of (S)-glutamic acid into a chiral γ-lactol (a cyclic hemiacetal). acs.orgnih.gov This lactol is a key intermediate, possessing a defined stereocenter at C2. The C5 position exists as an equilibrium of anomers, which can be reacted with various nucleophiles to introduce the second substituent. This approach elegantly translates the inherent chirality of the amino acid to the oxolane scaffold. researchgate.net
Asymmetric catalysis offers a powerful alternative to the chiral pool by creating chirality from achiral or racemic starting materials through the use of a chiral catalyst. organic-chemistry.org Various catalytic systems have been developed for the enantioselective synthesis of tetrahydrofurans.
Organocatalysis: Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, can facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org
Transition Metal Catalysis: Chiral transition metal complexes are widely used. For instance, dirhodium complexes with chiral ligands can catalyze the decomposition of diazo compounds, leading to C-H insertion into alkanes or tetrahydrofuran itself with high enantioselectivity. acs.org Similarly, nickel complexes featuring P-chiral bisphosphine ligands have proven effective in the asymmetric intramolecular reductive cyclization of O-alkynones to produce chiral tetrahydrofurans. rsc.org A relay system combining an achiral rhodium catalyst with a chiral ruthenium catalyst has also been reported for the asymmetric coupling of cinnamyl chlorides with diazo esters to afford chiral tetrahydrofuran derivatives. acs.org
When synthesizing 2,5-disubstituted tetrahydrofurans, controlling the relative stereochemistry between the two substituents (cis vs. trans) is a critical challenge. This is known as diastereoselection.
Building upon the chiral pool approach from L-glutamic acid, the diastereoselectivity of the final product is determined during the nucleophilic addition to the intermediate γ-lactol. acs.orgnih.gov The lactol exists in equilibrium with an open-chain aldehyde form, which can react via an intermediate oxocarbenium ion. The facial selectivity of the nucleophilic attack on this ion dictates the resulting diastereomer.
Significant research has shown that the choice of nucleophile and reaction conditions can strongly influence the stereochemical outcome. For example, the addition of titanium(IV) enolates of N-acyl oxazolidinones or oxazolidin-2-thiones to the glutamic acid-derived lactol has been studied in detail. acs.orgnih.govnih.gov These reactions can be tuned to afford high diastereoselectivity, preferentially forming the trans-2,5-disubstituted tetrahydrofuran. The steric bulk of the enolate and the presence of the chiral auxiliary on the nucleophile play crucial roles in modulating the diastereomeric ratio. acs.org
The following table summarizes the results from studies on the addition of different titanium enolates to a γ-lactol derived from (S)-glutamic acid, highlighting the control over diastereoselectivity. acs.orgnih.gov
| N-Acyl Group (on Chiral Auxiliary) | Chiral Auxiliary | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| N-acetyl | (R)-oxazolidin-2-one | 2:1 | - | acs.orgnih.gov |
| N-propionyl | (R)-oxazolidin-2-one | 8:1 | - | acs.orgnih.gov |
| N-bromoacetyl | (R)-oxazolidin-2-one | 10:1 | - | acs.orgnih.gov |
| N-acetyl | (R)-oxazolidin-2-thione | >95:5 | 75% | nih.gov |
These results demonstrate that by carefully selecting the reagents, specifically the acyl group and the type of chiral auxiliary on the titanium enolate, the reaction can be directed to produce the trans diastereomer with high selectivity. acs.orgnih.gov Subsequent functional group manipulations would then convert the acyl group into the desired methoxycarbonyl moiety to complete the synthesis.
Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules containing multiple reactive sites, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. For a molecule like this compound, which possesses two distinct carboxylic acid functionalities (one as a free acid and one as a methyl ester), the selective manipulation of these groups is paramount. A plausible synthetic approach involves the formation of tetrahydrofuran-2,5-dicarboxylic acid as a key intermediate, followed by selective mono-esterification. This necessitates a robust protecting group strategy to differentiate between the two carboxylic acid groups.
Orthogonal protecting groups are particularly valuable in this context, as they can be removed under different reaction conditions, allowing for the selective deprotection of one group while the other remains intact. uchicago.edu For dicarboxylic acids, a common strategy involves the use of protecting groups with different labilities. For instance, one carboxyl group could be protected as a benzyl (B1604629) ester, which is removable by hydrogenolysis, while the other is protected as a tert-butyl ester, which is cleaved under acidic conditions. jocpr.com
Another approach is the use of bifunctional alumina (B75360) catalysts for the selective monomethyl esterification of linear dicarboxylic acids, a method that leverages the balanced acidity/basicity of the catalyst. rsc.orgresearchgate.net This environmentally friendly protocol uses methanol as the esterifying agent. The proposed mechanism suggests that the dicarboxylic acid adsorbs onto the alumina surface through one of its carboxyl groups, leaving the other available for selective esterification. researchgate.net
Enzymatic strategies also offer a high degree of selectivity. Lipases, for example, can catalyze the selective esterification or hydrolysis of dicarboxylic acids and their esters with high regioselectivity, providing a green alternative to traditional chemical methods.
| Protecting Group | Structure | Cleavage Conditions |
|---|---|---|
| Methyl Ester | -COOCH₃ | Acid or Base Hydrolysis |
| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | -COOC(CH₃)₃ | Acid (e.g., TFA) |
| Silyl Ester | -COOSiR₃ | Fluoride ions (e.g., TBAF) |
Alternative Synthetic Routes and Methodological Advancements
Beyond the functional group interconversion of a pre-existing tetrahydrofuran ring, several advanced synthetic methodologies can be employed to construct the 2,5-disubstituted oxolane scaffold of this compound.
One powerful strategy involves the synthesis of a furan precursor followed by an oxidative transformation to the desired saturated tetrahydrofuran ring. Furan-2,5-dicarboxylic acid (FDCA) is a readily available bio-based platform chemical that can serve as a starting material. mdpi.com The catalytic aerobic oxidation of the corresponding saturated diol, tetrahydrofuran-2,5-dimethanol, to tetrahydrofuran-2,5-dicarboxylic acid has been demonstrated using hydrotalcite-supported gold catalysts. acs.org
Alternatively, the direct oxidation of furan derivatives can be employed. The oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of furfural, a common biomass-derived aldehyde, can yield furan-2-carboxylic acid, which could then be further elaborated. researchgate.netrsc.org The challenge lies in achieving the selective saturation of the furan ring while preserving the carboxylic acid functionalities. Catalytic hydrogenation of the furan ring of a suitably protected 2,5-furandicarboxylate derivative would be a key step. The choice of catalyst is crucial to avoid the reduction of the ester or carboxylic acid groups.
The construction of the tetrahydrofuran ring can also be achieved through the ring-opening of strained precursor heterocycles, most notably epoxides. nih.gov The intramolecular cyclization of a suitably functionalized acyclic precursor containing an epoxide and a nucleophilic group is a common and effective method for forming substituted tetrahydrofurans. nih.gov For the synthesis of this compound, this would involve an acyclic precursor with functional groups that can be converted to the desired carboxylic acid and methyl ester after cyclization.
The stereochemistry of the final product is often controlled by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction (e.g., SN2-type attack leading to inversion of configuration). khanacademy.orgpressbooks.pub For example, the acid-catalyzed opening of an epoxide can proceed with high stereoselectivity. pressbooks.pub
Rearrangement reactions of other heterocyclic systems can also provide access to the tetrahydrofuran scaffold. For instance, the rearrangement of dihydropyrans has been studied as a route to functionalized tetrahydrofurans.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to the synthesis of heterocyclic scaffolds. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct highly functionalized tetrahydrofuran derivatives.
For example, a [3+2] cycloaddition or annulation reaction could potentially assemble the tetrahydrofuran ring. nih.gov These reactions often generate multiple stereocenters in a single step with a high degree of control. The challenge lies in designing the appropriate starting materials that would lead to the desired 2,5-disubstitution pattern with the correct functionalities or their precursors. An organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans has been developed using a double Michael addition strategy, showcasing the potential of such approaches for creating complex substitution patterns with high enantioselectivity. researchgate.net
Chemical Transformations and Mechanistic Investigations of 5 Methoxycarbonyl Oxolane 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The free carboxylic acid group at the C-2 position of the oxolane ring is a primary site for nucleophilic acyl substitution reactions, enabling its conversion into a variety of functional derivatives such as esters and amides.
Esterification and Amide Formation Reactions
Esterification: The carboxylic acid can undergo esterification when treated with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, reacting 5-(methoxycarbonyl)oxolane-2-carboxylic acid with ethanol (B145695) and a catalytic amount of sulfuric acid would yield the corresponding ethyl methyl diester. In analogous systems like 2,5-furandicarboxylic acid (FDCA), reactions with alcohols can be controlled to produce monoesters or can be driven towards diester formation, often by adjusting reaction temperature and time. googleapis.com Reactions performed at temperatures of 190°C or higher preferentially convert the carboxylic acid groups to diesters. googleapis.com
Amide Formation: The direct reaction of the carboxylic acid with an amine to form an amide is typically challenging and requires specific activation methods to proceed efficiently. Stoichiometric activating agents are commonly employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. ucl.ac.uk
A highly effective method for selective monoamidation of a dicarboxylic acid, which can be applied to this system, involves the use of coupling reagents. For the related furan-2,5-dicarboxylic acid, regioselective monoamidation has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net This process involves the slow addition of the coupling reagent to a solution of the diacid, which selectively activates one carboxylic acid group as a benzotriazoyl ester intermediate. This activated intermediate then readily reacts with an added amine to form the monoamide in good yield, leaving the second carboxylic group (or in this case, the ester group) untouched. researchgate.net
Table 1: Representative Amide Formation from an Analogous Dicarboxylic Acid This table is based on data for the regioselective monoamidation of furan-2,5-dicarboxylic acid, a structural analog of the subject compound.
| Amine Reactant | Coupling Reagent | Product |
|---|---|---|
| Benzylamine | TBTU | N-benzyl-5-(carboxy)furan-2-carboxamide |
| Diethylamine | TBTU | 5-(carboxy)-N,N-diethylfuran-2-carboxamide |
| Piperidine | TBTU | (5-carboxyfuran-2-yl)(piperdin-1-yl)methanone |
| Aniline | TBTU | 5-(carboxy)-N-phenylfuran-2-carboxamide |
Data sourced from Fischer et al., 2015. researchgate.net
Decarboxylation Pathways and Derivatives
Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide, which would convert this compound into methyl oxolane-2-carboxylate. This transformation can be challenging and often requires elevated temperatures or the use of specific catalysts. In related furan-based systems, decarboxylation has been observed as a side reaction during high-temperature esterification processes (above 180°C). google.com
The stability of the carbanion intermediate formed upon CO2 loss is a key factor. While decarboxylation of simple aliphatic carboxylic acids is difficult, the reaction can sometimes be promoted by transition metal catalysts. The reverse reaction, carboxylation, is also known, particularly in aromatic systems like the conversion of 2-furoic acid to FDCA, which proceeds under high temperatures with carbonate salts. researchgate.net This suggests that the decarboxylation of the tetrahydrofuran (B95107) derivative would likely require significant energy input.
Nucleophilic Acyl Substitution Mechanisms
The reactions described in section 3.1.1, such as esterification and amide formation, proceed through a common mechanistic pathway known as nucleophilic acyl substitution. This mechanism involves two principal steps: nucleophilic addition and subsequent elimination.
In the case of amide formation using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the reaction is initiated by the carboxylic acid protonating the DCC molecule. youtube.com The resulting carboxylate then acts as a nucleophile, attacking the activated DCC to form a highly reactive intermediate with a good leaving group. The amine nucleophile then attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate. The final step involves the collapse of this intermediate, reforming the carbonyl double bond and eliminating the dicyclohexylurea byproduct to yield the final amide. youtube.com This general mechanism ensures the conversion of the poor leaving group (–OH) of the carboxylic acid into a much better one, allowing the reaction to proceed under milder conditions than direct thermal condensation. ucl.ac.uk
Reactivity of the Methoxycarbonyl Group
The ester functionality at the C-5 position offers a different set of reactive possibilities, including hydrolysis to the diacid, transesterification to other esters, and reduction to an alcohol.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous solution, would lead to the formation of the disodium (B8443419) salt of tetrahydrofuran-2,5-dicarboxylic acid. Subsequent acidification would then yield the parent dicarboxylic acid. This transformation is demonstrated in the hydrolysis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate to its corresponding diacid using an aqueous HCl solution. google.com
Transesterification: This reaction involves treating the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the methyl group for the alkyl group of the new alcohol. This process is an equilibrium, and the use of the new alcohol as a solvent or in large excess drives the reaction toward the desired product. This strategy is employed in the processing of FDCA esters, where a mixture of methyl esters can be converted to other alkyl esters via a dedicated transesterification step. googleapis.comgoogle.com
Reduction Strategies to Alcohol Derivatives
The reduction of both the ester and carboxylic acid functionalities provides a direct route to diol derivatives. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com
When this compound is treated with a sufficient excess of LiAlH₄ in an anhydrous solvent like tetrahydrofuran (THF), both the carboxylic acid and the methoxycarbonyl group are reduced to primary alcohols. commonorganicchemistry.comic.ac.uk The product of this complete reduction is tetrahydrofuran-2,5-dimethanol. wikipedia.orgprepchem.com The mechanism involves the delivery of hydride ions from the AlH₄⁻ complex to the carbonyl carbons of both functional groups. ic.ac.uk This reaction is typically vigorous and must be conducted under anhydrous conditions, as LiAlH₄ reacts violently with water. commonorganicchemistry.com
The resulting diol, tetrahydrofuran-2,5-dimethanol, is a valuable bio-based monomer itself, used as a building block for polyesters and as a precursor to other chemicals like 1,6-hexanediol. wikipedia.org The synthesis of this diol is often achieved through the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. nih.govgoogle.com
Table 2: Catalytic Hydrogenation of HMF Derivatives to Tetrahydrofuran-2,5-dimethanol This table shows reaction conditions for the synthesis of the fully reduced diol product from related furanic precursors.
| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Product Yield |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Ru/C | Water | 100 | 8.0 | >99% |
| 5-Hydroxymethylfurfural (HMF) | Pd/Al₂O₃ | Ethanol | 70 | 5.0 | >95% |
| 2,5-Furandimethanol | Ruthenium Zeolite | Methanol (B129727) | 30-82 | 24.1 | 92% |
Data sourced from various studies on bio-based chemical synthesis. prepchem.comgoogle.comacs.org
Transformations of the Oxolane Ring System
The reactivity of the oxolane ring in this compound is influenced by the two electron-withdrawing substituents at the C2 and C5 positions. These groups activate the adjacent C-H bonds and strain the C-O bonds, making the ring susceptible to both functionalization and cleavage under specific conditions.
Functionalization of Ring Positions (e.g., Halogenation, Alkylation)
Direct functionalization of the saturated oxolane ring, particularly at positions other than the activated C2 and C5, presents a significant challenge. However, modern synthetic methods are emerging for the targeted C-H functionalization of saturated carbocycles and heterocycles. nih.gov Palladium-catalyzed C-H activation, often guided by a directing group, allows for the introduction of new substituents. mdpi.com For a molecule like this compound, the carboxylic acid group itself can act as a directing group to facilitate arylation or alkylation at adjacent C-H bonds, although this typically favors β- or γ-positions. nih.gov
While specific studies on the halogenation or alkylation of this compound are not extensively documented, the principles of C-H functionalization suggest that such transformations are feasible. For instance, a hypothetical palladium-catalyzed arylation could proceed as outlined in the table below.
| Reactant | Catalyst | Coupling Partner | Solvent | Expected Product |
|---|---|---|---|---|
| This compound | Pd(OAc)₂ with a specialized ligand | Aryl Iodide (e.g., Iodobenzene) | Toluene | Aryl-substituted oxolane derivative |
Studies on Ring-Opening Reactions and Rearrangements
The oxolane ring can undergo cleavage, particularly under reductive or strongly acidic conditions. Research on the closely related tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) provides significant insight into these processes. The conversion of THFDCA into adipic acid, a key monomer for nylon production, is a reaction of industrial importance and proceeds via the hydrogenolysis of the C-O bonds of the oxolane ring. researchgate.net
This transformation is typically achieved using a combination of a proton source and a catalyst. researchgate.net Studies have shown that systems combining hydroiodic acid (HI) with molecular hydrogen, or a solid acid catalyst like Nafion in conjunction with an iodide salt, can effectively cleave the ring to yield the linear adipic acid chain. researchgate.netrsc.org The reaction proceeds through the activation of the ether oxygen by a proton, followed by nucleophilic attack by an iodide ion and subsequent reduction. Given the structural similarity, this compound is expected to undergo a similar ring-opening hydrogenolysis to yield a mono-ester of adipic acid. Theoretical studies have also been conducted to understand the activation energies and key factors affecting the ring-opening of tetrahydrofuran by various catalysts. nih.govacs.org
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The molecule features several reactive sites: two electrophilic carbonyl carbons, nucleophilic oxygen atoms in the carbonyls and the ether, and acidic protons.
Investigation of Acid-Catalyzed Processes
In the presence of a strong acid, several transformations can be initiated. The most common acid-catalyzed reaction for this molecule would be Fischer esterification of the free carboxylic acid group or, conversely, the acid-catalyzed hydrolysis of the methyl ester.
The mechanism for these processes involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. saskoer.ca A nucleophile, such as an alcohol (for esterification) or water (for hydrolysis), then attacks this activated carbonyl. This is followed by proton transfer and elimination of a leaving group (water or methanol, respectively) to yield the final product. saskoer.ca
Furthermore, acid catalysis is instrumental in the ring-opening reactions discussed previously. The ether oxygen of the oxolane ring can be protonated, weakening the C-O bonds and facilitating nucleophilic attack that leads to ring cleavage. rsc.org Kinetic studies on related compounds indicate that the activation of the etheric C–O bond can occur either by direct protonation on the catalyst surface or by protons in the bulk solvent. rsc.org
| Step | Description | Species Involved |
|---|---|---|
| 1 | Protonation of the ester carbonyl oxygen | Ester, H₃O⁺ |
| 2 | Nucleophilic attack by water | Activated ester, H₂O |
| 3 | Proton transfer to form a good leaving group | Tetrahedral intermediate |
| 4 | Elimination of the leaving group (methanol) | Protonated carboxylic acid |
| 5 | Deprotonation to yield the final product | Carboxylic acid, H₂O |
Role of Nucleophiles and Electrophiles in Reaction Dynamics
The reactivity of this compound is defined by the interplay between nucleophilic and electrophilic interactions.
Electrophilic Sites: The carbonyl carbons of both the carboxylic acid and the methyl ester are primary electrophilic centers. They are susceptible to attack by a wide range of nucleophiles. khanacademy.org The reactivity of these sites can be enhanced by converting the hydroxyl of the carboxylic acid into a better leaving group, for instance, by forming an acid chloride using thionyl chloride. libretexts.org This creates a highly activated electrophile that readily reacts with nucleophiles like amines or alcohols. jackwestin.com
Nucleophilic Sites: The oxygen atoms—in the ether linkage, the hydroxyl group, and the carbonyl groups—all possess lone pairs of electrons and can act as nucleophiles. The ether oxygen's nucleophilicity is central to the acid-catalyzed ring-opening reactions. The carboxylate anion, formed by deprotonating the carboxylic acid, is an even stronger nucleophile and can participate in reactions such as substitutions or additions. rsc.org
The dynamic between these sites governs the molecule's chemical behavior. For example, in an esterification reaction, the alcohol acts as the nucleophile attacking the electrophilic carbonyl carbon. jackwestin.com Conversely, in a ring-opening reaction initiated by an acid, the ether oxygen acts as a nucleophile (a Lewis base) by accepting a proton, which in turn makes the ring carbons more electrophilic and susceptible to attack by another nucleophile like a halide ion. rsc.org
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assembling the molecular framework. The acidic proton of the carboxyl group is expected to have a characteristic chemical shift in the 10-12 ppm range in the ¹H NMR spectrum. libretexts.org The carbonyl carbons of the acid and ester functionalities are anticipated to resonate in the 165-185 ppm region of the ¹³C NMR spectrum. libretexts.orglibretexts.org
2D NMR experiments are critical for establishing the precise connectivity and relative stereochemistry of the substituents on the oxolane ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 5-(Methoxycarbonyl)oxolane-2-carboxylic acid, COSY would show correlations between the protons at C2, C3, C4, and C5, confirming the sequence of the saturated ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom in the oxolane ring and the methoxy (B1213986) group by linking them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to three bonds). This is crucial for placing the functional groups. For instance, a correlation from the proton at C2 to the carbonyl carbon of the carboxylic acid and from the proton at C5 to the carbonyl carbon of the methoxycarbonyl group would confirm their respective positions. Additionally, a correlation from the methoxy protons to the ester carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. NOESY is vital for determining the relative stereochemistry. A NOESY correlation between the protons at C2 and C5 would indicate that they are on the same face of the ring (cis configuration), whereas the absence of this correlation would suggest a trans configuration.
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlating Nuclei (Proton at) | Expected Correlation to | Information Gained |
| COSY | H2 | H3 | Confirms C2-C3 bond connectivity |
| H3 | H2, H4 | Confirms C3-C2 and C3-C4 connectivity | |
| H4 | H3, H5 | Confirms C4-C3 and C4-C5 connectivity | |
| HSQC | H2 | C2 | Assigns C2 chemical shift |
| H5 | C5 | Assigns C5 chemical shift | |
| H-methoxy | C-methoxy | Assigns methoxy carbon chemical shift | |
| HMBC | H2 | C-Carboxyl (C1), C4, C5 | Confirms position of carboxylic acid |
| H5 | C-Ester (C6), C3, C2 | Confirms position of methoxycarbonyl group | |
| H-methoxy | C-Ester (C6) | Confirms methoxy group of the ester | |
| NOESY | H2 | H5 | Determines cis (correlation) or trans (no correlation) relationship |
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high precision. The molecular formula of this compound is C₇H₁₀O₅, corresponding to a monoisotopic mass of 174.05282 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, validating the elemental composition.
Electron ionization (EI) mass spectrometry would also provide information about the molecule's structure through its fragmentation pattern. Key fragmentation pathways for this molecule would likely include:
Loss of the methoxy group (•OCH₃) to give a fragment with m/z = 143.
Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment with m/z = 115.
Loss of the carboxylic acid group (•COOH) to yield a fragment with m/z = 129.
Cleavage of the oxolane ring, which can lead to a variety of smaller fragments.
Table 2: Predicted Mass Spectrometry Fragments
| m/z (mass/charge) | Proposed Fragment | Formula of Fragment |
| 174 | [M]⁺ | [C₇H₁₀O₅]⁺ |
| 143 | [M - •OCH₃]⁺ | [C₆H₇O₄]⁺ |
| 129 | [M - •COOH]⁺ | [C₆H₉O₃]⁺ |
| 115 | [M - •COOCH₃]⁺ | [C₅H₇O₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its two distinct carbonyl groups and the hydroxyl group of the carboxylic acid.
Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the condensed phase. spectroscopyonline.com This leads to a very characteristic, broad O-H stretching absorption that can overlap with C-H stretching bands. libretexts.orgspectroscopyonline.com The two carbonyl groups, one from the acid and one from the ester, are expected to have distinct stretching frequencies.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~1760 - 1710 | C=O stretch | Carboxylic Acid |
| ~1750 - 1735 | C=O stretch | Methyl Ester |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| ~1200 - 1000 | C-O stretch | Ester and Ether |
Chiroptical Methods for Absolute Configuration Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Since this compound possesses two chiral centers (C2 and C5), it can exist as four possible stereoisomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of a specific enantiomer.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the oxolane ring (which typically adopts an envelope or twist conformation) and the orientation of the substituent groups.
Although no crystal structure for this compound has been reported in the searched literature, analysis of a suitable single crystal would provide invaluable data. For instance, it would confirm the relative cis/trans stereochemistry of the substituents and reveal the nature of intermolecular interactions in the crystal lattice. As seen in structurally related compounds, it is highly probable that the carboxylic acid moiety would participate in strong intermolecular hydrogen bonding, often leading to the formation of centrosymmetric dimers. nih.gov
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Type of Information | Significance |
| Unit Cell Dimensions | Crystal lattice parameters (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal |
| Bond Lengths & Angles | Precise interatomic distances and angles | Confirms atomic connectivity and geometry |
| Torsional Angles | Dihedral angles within the molecule | Defines the conformation of the oxolane ring |
| Stereochemistry | Relative arrangement of atoms at C2 and C5 | Unambiguously determines cis/trans configuration |
| Intermolecular Forces | Hydrogen bonds, van der Waals contacts | Reveals how molecules are packed in the solid state |
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Energy Landscape Studies
Computational methods can map this landscape by calculating the potential energy of the molecule as a function of its dihedral angles. For instance, studies on the related tetrahydrofuran-2-carboxylic acid have shown that it exists in a complex equilibrium between monomers and hydrogen-bonded dimers in solution, with distinct conformational preferences for each state that can be modeled computationally. nih.gov In a study of a structurally related thiophene (B33073) analog, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, X-ray crystallography combined with computational analysis revealed that the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, indicating a relatively flat conformation. nih.gov The dihedral angles were determined to be minimal, suggesting significant electronic conjugation. nih.gov
| Functional Group | Dihedral Angle with Thiophene Ring (°) |
|---|---|
| Carboxylic Acid Group | 3.1(4) |
| Methoxycarbonyl (Ester) Group | 3.6(4) |
For 5-(Methoxycarbonyl)oxolane-2-carboxylic acid, a similar analysis would determine whether the substituents prefer axial or equatorial-like positions in the puckered ring and calculate the energy barriers for interconversion between the most stable conformers.
Electronic Structure Calculations (e.g., DFT) for Molecular Properties and Reactivity Prediction
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are employed to solve the electronic Schrödinger equation of a molecule, providing insights into a wide range of properties. These include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MESP).
These calculated properties are crucial for predicting reactivity. The HOMO-LUMO energy gap, for example, is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com In a DFT study on derivatives of 2-thiophene carboxylic acid, researchers calculated the HOMO-LUMO gaps to compare the stability and reactivity of different analogs. mdpi.com Similarly, computational analysis of a cocrystal involving Tetrahydrofuran-2,3,4,5-tetracarboxylic acid utilized DFT calculations at the B3LYP/6-311G(d,p) level to optimize the geometry and analyze frontier molecular orbitals and electrostatic potential maps. researchgate.net
| Derivative Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-OCH3 | -6.23 | -1.71 | 4.52 |
| 4-CH3 | -6.14 | -1.92 | 4.22 |
| 4-Cl | -6.52 | -2.22 | 4.30 |
| 4-Br | -6.47 | -2.26 | 4.21 |
| 4-I | -6.31 | -2.20 | 4.11 |
A DFT study of this compound would provide its specific HOMO-LUMO gap, partial atomic charges, and electrostatic potential, offering predictions about its sites for nucleophilic or electrophilic attack.
Molecular Docking and Binding Affinity Predictions for Biological Targets (in vitro research context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijper.org This method is central to in vitro drug discovery, as it helps to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Docking studies have been performed on a variety of compounds containing tetrahydrofuran (B95107) and furan (B31954) moieties. In one study, novel tetrahydrofuran-based ligands were synthesized and docked into adrenergic and serotonin (B10506) receptors to elucidate the molecular basis for their agonist or antagonist activity. nih.gov In another, furan-azetidinone hybrids were docked into the active sites of several E. coli enzymes to predict their potential as antibacterial agents. ijper.org These studies typically report a docking score or binding energy, which estimates the strength of the interaction, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.
| Compound ID | GlideScore (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 4d | -7.143 | TYR 146, PHE 94 |
| 4e | -8.081 | TYR 146, PHE 94 |
A molecular docking study of this compound against a relevant biological target would predict its binding pose and affinity, providing a rational basis for its potential therapeutic activity in an in vitro context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design (in vitro research context)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijert.org By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. drugdesign.org
QSAR models are built using a "training set" of molecules with known activities. Descriptors can include physicochemical properties (e.g., logP, molecular weight) or structural features. The resulting model is then validated using a "test set" of compounds. While no specific QSAR models for this compound are reported, the methodology has been applied to other heterocyclic carboxylic acids. For instance, a QSAR model was developed for a series of quinoline (B57606) carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein involved in multidrug resistance in cancer. nih.gov Such models help to understand which structural features are most important for the desired biological effect. The development of a QSAR model incorporating this compound would require a dataset of related analogs with measured in vitro biological activity against a specific target.
Applications As a Synthetic Building Block and Research Tool
Role in the Total Synthesis of Complex Natural Products and Analogues
The 2,5-disubstituted tetrahydrofuran (B95107) (oxolane) core is a ubiquitous structural motif found in a vast array of biologically active natural products. nih.gov Consequently, chiral building blocks like 5-(methoxycarbonyl)oxolane-2-carboxylic acid and its derivatives are crucial intermediates for the stereoselective synthesis of these complex targets. nih.gov The defined stereochemistry at the C2 and C5 positions of such synthons allows chemists to construct intricate molecular architectures with high precision.
Table 1: Examples of Natural Product Classes Featuring the 2,5-Disubstituted Tetrahydrofuran Motif
| Natural Product Class | Common Biological Activity | Reference |
|---|---|---|
| Annonaceous Acetogenins | Antitumor, Antimalarial | nih.gov |
| Lignans | Antiviral, Antioxidant | nih.govchemistryviews.org |
| Polyether Ionophores | Antibiotic, Antimicrobial | nih.gov |
| Marine Terpenoids | Anticancer, Anti-inflammatory | nih.gov |
Utilization as a Chiral Synthon in Asymmetric Synthesis
The term "synthon" refers to a conceptual fragment that assists in the planning of a synthesis, often corresponding to a real-world chemical reagent. Chiral synthons are enantiomerically pure compounds used to introduce specific stereocenters into a target molecule. This compound, particularly in its enantiomerically pure forms (e.g., (2S,5R) or (2R,5S)), is a prime example of a chiral synthon.
A prevalent strategy for preparing such chiral building blocks is the "chiral pool" approach, which utilizes readily available, inexpensive, enantiopure natural products like amino acids or carbohydrates as starting materials. For instance, functionalized trans-2,5-disubstituted tetrahydrofurans can be stereoselectively synthesized from (S)-glutamic acid. nih.gov This process establishes the desired stereochemistry of the oxolane ring, which can then be carried through a synthetic sequence to build more complex molecules.
Furthermore, modern asymmetric catalysis provides powerful methods for the de novo construction of these chiral rings. Catalytic enantioselective reactions can create the stereocenters at the 2- and 5-positions with high fidelity, offering an alternative to chiral pool methods. chemistryviews.org
Table 2: Selected Strategies in Asymmetric Synthesis of 2,5-Disubstituted Tetrahydrofurans
| Synthetic Strategy | Key Features | Outcome | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Starts from enantiopure natural products like (S)-glutamic acid. | Yields functionalized trans-2,5-disubstituted tetrahydrofurans. | nih.gov |
| Asymmetric Iodocyclization | A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of unsaturated alcohols. | Produces 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). | chemistryviews.org |
| Asymmetric [3+2] Annulation | Brønsted-base catalyzed reaction of donor-acceptor cyclopropanes with aldehydes. | Generates enantioenriched 2,3,5-substituted tetrahydrofurans. | researchgate.net |
Contribution to the Development of Novel Organic Methodologies
The importance of the substituted tetrahydrofuran scaffold in natural products and medicinal chemistry has spurred significant research into new and efficient methods for its construction. chemistryviews.orgchemrxiv.org While this compound is often the target of these methodologies, its synthesis and the synthesis of related structures contribute to the broader toolkit of organic chemistry. The development of these methods focuses on improving efficiency, stereoselectivity, and environmental sustainability.
Recent advancements include:
Metal-Free C-H Activation: Iodine-catalyzed cyclization reactions have been developed to transform non-functionalized alcohols into tetrahydrofuran derivatives. This approach avoids the use of toxic heavy metals and proceeds under mild conditions, favoring the formation of the five-membered oxolane ring. chemistryviews.org
Palladium-Catalyzed Reactions: Novel palladium-catalyzed methods, such as the heteroannulation of 2-bromoallyl alcohols and 1,3-dienes, have been established to generate a wide range of polysubstituted tetrahydrofuran rings. chemrxiv.org
Photoredox Catalysis: Dual catalysis systems combining photoredox and nickel catalysts have enabled the enantioselective C(sp³)–H functionalization of simple oxacycles, providing rapid access to enantiomerically enriched products. organic-chemistry.org
These and other methodologies continuously expand the ability of chemists to create complex tetrahydrofuran-containing molecules, making building blocks like this compound more accessible for further applications.
Application in Chemical Biology as a Probe or Precursor
Chemical biology utilizes molecular tools to study and manipulate biological systems. The tetrahydrofuran scaffold, due to its prevalence in bioactive molecules and its ability to engage in specific molecular interactions, is a valuable core structure for designing such tools.
Substituted oxolanes can be designed as analogues or mimics of natural metabolites or signaling molecules. By introducing such a synthetic probe into a biological system, researchers can investigate metabolic pathways. For example, a tetrahydrofuran-based molecule might be taken up by cells and processed by specific enzymes, allowing for the study of enzyme kinetics, substrate specificity, or pathway flux. While specific studies employing this compound for this purpose are not widely documented, its structural similarity to components of nucleoside analogues and other metabolites makes it a plausible precursor for creating such investigative probes. ucl.ac.uk
The tetrahydrofuran ring is a key component in a number of potent enzyme inhibitors. nih.govrsc.org A prominent example is its role in the design of inhibitors for HIV-1 protease, a critical enzyme for viral replication. In several highly effective antiretroviral drugs, a bis-tetrahydrofuran (bis-THF) ligand binds within the S2 subsite of the enzyme's active site. nih.govrsc.org The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone amide groups of amino acid residues like Asp29 and Asp30, anchoring the inhibitor in place. nih.govrsc.org
By synthesizing derivatives of this compound, researchers can create novel molecular probes to explore these interactions. Modifications to the substituents on the oxolane ring can systematically probe the steric and electronic requirements of the enzyme's binding pocket, providing valuable structure-activity relationship (SAR) data for the design of new, more potent inhibitors. rsc.orgmdpi.com
| Drug Resistance | Inhibitors that form extensive interactions with the enzyme's backbone are less susceptible to mutations that cause drug resistance. | The THF motif contributes to the robustness of inhibitors like Darunavir against resistant HIV-1 strains. | rsc.org |
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for attaching molecules to each other in complex biological environments. nih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
While this compound itself is not a "clickable" molecule, its functional groups provide convenient handles for modification. The carboxylic acid or methyl ester can be converted into a bioorthogonal functional group, such as an alkyne or an azide.
For example, the carboxylic acid could be coupled with propargylamine (B41283) to install a terminal alkyne. This functionalized tetrahydrofuran could then be used as a probe in bioconjugation studies. If a target protein is metabolically labeled with an azide-containing amino acid, the alkyne-functionalized oxolane probe can be "clicked" onto the protein. This covalent linkage allows researchers to use the tetrahydrofuran moiety to study binding events, identify cellular targets of a drug candidate, or visualize the localization of biomolecules. This strategy transforms a simple building block into a powerful tool for chemical biology research.
Exploratory Investigations into Research Oriented Biological Activities in Vitro and Mechanistic Studies
Evaluation of Enzyme Inhibition Profiles (in vitro, mechanistic focus)
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro enzyme inhibition profile of 5-(Methoxycarbonyl)oxolane-2-carboxylic acid. While derivatives of similar heterocyclic scaffolds, such as furan-2-yl(phenyl)methanone, have been investigated for their inhibitory effects on protein tyrosine kinases, with some hydroxylated derivatives showing activity, no such studies have been reported for this compound itself. mdpi.com Similarly, research into dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has focused on other structural classes, such as N-hydroxyurea and hydroxamic acid derivatives, without inclusion of the oxolane scaffold of interest. mdpi.com
Receptor Binding Studies (in vitro, mechanistic focus)
A comprehensive search of scientific databases reveals no specific in vitro receptor binding studies for this compound. Research on related heterocyclic compounds has not provided data that can be directly extrapolated to this specific molecule. Therefore, its affinity and selectivity for various receptors remain uncharacterized.
Antimicrobial Activity Screening (in vitro, research focus)
Direct in vitro antimicrobial screening data for this compound is not available in the current body of scientific literature. However, studies on structurally related compounds containing a pyrrolidone ring, such as 2-pyrrolidone-5-carboxylic acid and its derivatives, have demonstrated antimicrobial properties. nih.govnih.gov For instance, certain 5-oxopyrrolidine derivatives have shown activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus. nih.govmdpi.com One study highlighted a derivative with a 5-nitrothiophene substituent that exhibited promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. nih.gov Another investigation into amides of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid also reported antimicrobial activity. uran.ua It is crucial to emphasize that these findings pertain to different, albeit structurally related, molecules and cannot be directly attributed to this compound.
Cellular Activity and Mechanistic Assays
There is no published research on the specific cellular activities or mechanistic pathways of this compound. Studies on other 5-oxopyrrolidine derivatives have explored their potential for anticancer activity, with some compounds showing an ability to inhibit the proliferation of cell lines such as A549 lung cancer cells. nih.govmdpi.com The anticancer activity of these related compounds was found to be structure-dependent. nih.gov However, without direct experimental evidence, the effects of this compound on cell proliferation or other cellular mechanisms remain unknown.
Structure-Activity Relationship (SAR) Derivations from Modified Analogues (non-clinical)
Due to the lack of biological activity data for this compound and its modified analogues, no structure-activity relationship (SAR) studies have been established. SAR analyses are contingent on the availability of a series of related compounds with corresponding biological data to identify the chemical features responsible for their activity. In the case of related furan-2-yl(phenyl)methanone derivatives, it was noted that hydroxyl groups were essential for their in vitro protein tyrosine kinase inhibitory activity, while the introduction of a methoxyl group led to a loss of activity. mdpi.com This highlights the importance of specific functional groups in determining biological effects within a class of compounds, but this information is not directly applicable to this compound.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge lies in establishing efficient and environmentally benign methods for the synthesis of 5-(Methoxycarbonyl)oxolane-2-carboxylic acid. Current research is heavily focused on its unsaturated precursor, 2,5-furandicarboxylic acid (FDCA), a significant bio-based building block. researchgate.net The development of sustainable routes to FDCA, for instance, through the direct carboxylation of 2-furoic acid using carbon dioxide, provides a green starting point. researchgate.netarkat-usa.org Another innovative approach involves the electrochemical synthesis from furfural derivatives and CO2, which operates under milder conditions and has the potential for negative carbon emissions. acs.org
Future research must build upon these advancements by focusing on the subsequent hydrogenation of the furan (B31954) ring to the oxolane ring. The key unaddressed challenge is the development of selective and reusable catalysts, preferably based on non-noble, earth-abundant metals, that can efficiently perform this transformation under mild conditions without affecting the carboxyl and methoxycarbonyl functional groups. frontiersin.org The goal is to create an integrated, atom-economical process starting from renewable biomass.
| Pathway | Starting Material | Key Transformation | Potential Advantages | Research Challenges |
|---|---|---|---|---|
| Chemo-catalytic Hydrogenation | 5-(Methoxycarbonyl)furan-2-carboxylic acid | Heterogeneous catalysis with H2 | High potential for scalability | Developing selective, low-cost, non-noble metal catalysts |
| Electrochemical Hydrogenation | 5-(Methoxycarbonyl)furan-2-carboxylic acid | Electrocatalytic reduction | Avoids high-pressure H2; uses renewable electricity | Catalyst stability; managing side reactions |
| Biocatalytic Reduction | 5-(Methoxycarbonyl)furan-2-carboxylic acid | Enzymatic reduction | High selectivity; mild reaction conditions | Enzyme stability and cost; low volumetric yields |
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of the furan ring in the precursor molecule is well-documented, particularly its participation in Diels-Alder reactions. rsc.org However, the saturated oxolane (tetrahydrofuran) ring in the target molecule presents a completely different chemical nature. The stability of the ether linkage within the oxolane ring, combined with the presence of two distinct carbonyl functionalities, opens up avenues for novel chemical transformations that are not possible with its aromatic counterpart.
Future research should systematically explore the reactivity of the oxolane ring, including potential ring-opening reactions to form linear polymer precursors. Additionally, investigations into the selective transformation of the carboxylic acid and ester groups while leaving the oxolane ring intact are needed. This could lead to the synthesis of a new family of chiral building blocks, monomers, and specialty chemicals. Understanding how substituents on the ring influence its reactivity is a key area for computational and experimental studies. rsc.org
Integration with Advanced Analytical Techniques for Real-time Monitoring
Optimizing the synthesis of this compound requires precise control over reaction parameters. The integration of Process Analytical Technology (PAT) is a critical future direction. Advanced techniques such as in-line mid-infrared (MIR) spectrometry and on-line mass spectrometry can provide real-time concentration profiles of reactants, intermediates, and products. nih.gov
These methods have been successfully applied to monitor esterification reactions, offering significant advantages over traditional off-line analysis like gas chromatography. nih.gov Applying these techniques to both the synthesis of the furan precursor and its subsequent hydrogenation would enable dynamic optimization of reaction conditions, leading to improved yields, reduced side-product formation, and enhanced process safety and efficiency. mdpi.comresearchgate.net A significant challenge is the development of robust calibration models and probes that can withstand industrial reaction conditions. nih.gov
Expansion of Computational Models for Predictive Capabilities
Computational chemistry offers a powerful tool for accelerating research and development. While models exist for predicting the properties and reactivity of furan derivatives, a significant opportunity exists to expand these capabilities to their saturated oxolane analogues. rsc.orgdigitaloceanspaces.com
Future work should focus on developing robust Quantitative Structure-Property Relationship (QSPR) models and leveraging Density Functional Theory (DFT) calculations for this compound. digitaloceanspaces.comnih.govmdpi.com These models could predict:
Physicochemical properties: Solubility, melting point, and spectroscopic signatures.
Reactivity: Activation energies for desired transformations and potential side reactions. rsc.org
Material properties: Predicting the characteristics of polymers derived from this monomer.
Such predictive models would reduce the need for extensive trial-and-error experimentation, guiding researchers toward the most promising synthetic routes and applications in a more efficient manner. digitaloceanspaces.com
Discovery of New Applications as a Versatile Chemical Scaffold
The primary application envisioned for the furan-based precursor, FDCA, is in the production of bio-based polyesters, such as polyethylene furanoate (PEF), as a sustainable alternative to petroleum-derived PET. google.comresearchgate.netmdpi.com While this compound can also serve as a monomer for polyesters and polyamides, its non-planar, flexible ring structure is expected to impart different properties to the resulting polymers, such as a lower glass transition temperature and modified crystallinity.
The most significant unaddressed challenge is to look beyond direct polymer analogues and explore its potential as a versatile chemical scaffold. The distinct functionalities and inherent chirality of the molecule make it an attractive starting point for the synthesis of:
Specialty Polymers: Materials with unique thermal or mechanical properties.
Pharmaceutical Intermediates: Leveraging the stereocenters of the oxolane ring.
Plasticizers and Solvents: As a potential bio-derived and biodegradable alternative to existing products.
Systematic investigation into these areas could unlock high-value applications, driving the economic feasibility of its production from renewable resources.
Conclusion
Summary of Key Research Advancements
Research on 5-(Methoxycarbonyl)oxolane-2-carboxylic acid has led to significant advancements in stereoselective synthesis. The development of efficient synthetic routes, particularly those employing asymmetric catalysis and enzymatic reactions, has made enantiomerically pure forms of the compound more accessible. This has, in turn, expanded its utility as a chiral building block for the synthesis of complex, biologically active molecules, including nucleoside analogues and other natural products. Furthermore, its application in the design of novel chiral ligands continues to be an active area of investigation, contributing to the broader field of asymmetric catalysis.
Outlook on the Ongoing Significance of this compound in Academic Research
The ongoing significance of this compound in academic research is firmly established. Its rigid, stereochemically defined structure ensures its continued use as a reliable scaffold in the total synthesis of complex natural products. Future research is likely to focus on the development of even more efficient and sustainable synthetic methods. Moreover, as the demand for enantiomerically pure pharmaceuticals grows, the role of versatile chiral building blocks like this compound will become increasingly critical in both academic and industrial research settings. Its potential for modification into a diverse array of derivatives guarantees its place as a valuable tool for synthetic chemists exploring new molecular frontiers.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Methoxycarbonyl)oxolane-2-carboxylic acid in a laboratory setting?
- Methodology : Synthesis typically involves functionalizing a tetrahydrofuran (oxolane) backbone. A plausible route includes:
Ring formation : Start with γ-butyrolactone derivatives or diols to construct the oxolane ring.
Esterification : Introduce the methoxycarbonyl group via nucleophilic acyl substitution using methyl chloroformate.
Carboxylic acid introduction : Oxidize or hydrolyze a pre-existing substituent at position 2 (e.g., nitrile or ester) to the carboxylic acid.
- Optimization : Reaction conditions (temperature, solvent, catalyst) should be tailored using Design of Experiments (DoE) to maximize yield. For analogs, microwave-assisted synthesis has improved reaction efficiency .
- Characterization : Confirm structure via / NMR, FT-IR (for carbonyl stretches), and mass spectrometry .
Q. How can researchers purify this compound effectively?
- Purification strategies :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
- Chromatography : Employ reverse-phase HPLC or silica gel column chromatography with gradients of ethyl acetate/hexane for separation of polar intermediates.
Q. What safety precautions are necessary when handling this compound?
- Hazard mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on analogs with GHS H315/H319 classifications) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Keep in a dry, cool (2–8°C), and sealed container to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What strategies can investigate the stability of this compound under varying pH and temperature?
- Experimental design :
Accelerated stability studies : Expose the compound to buffers at pH 2–12 and temperatures (25–60°C) over 1–4 weeks.
Degradation monitoring : Use HPLC to quantify intact compound and degradation products (e.g., decarboxylation or ester hydrolysis).
Q. How does the stereochemistry of this compound influence its reactivity?
- Stereochemical analysis :
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Reactivity studies : Compare reaction rates in asymmetric syntheses (e.g., esterification or amide coupling) to assess steric/electronic effects.
Q. What role does this compound serve as a building block in bioactive molecule synthesis?
- Applications :
- Pharmaceutical intermediates : The oxolane ring and carboxylic acid group make it a candidate for prodrugs or enzyme inhibitors (e.g., protease targets) .
- Derivative optimization : Modify the methoxycarbonyl group to amides or thioesters for enhanced bioavailability.
- Mechanistic studies : Use computational modeling (DFT) to predict binding affinities or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
